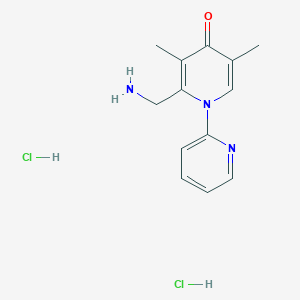

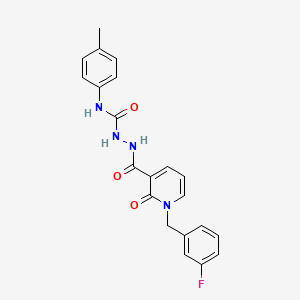

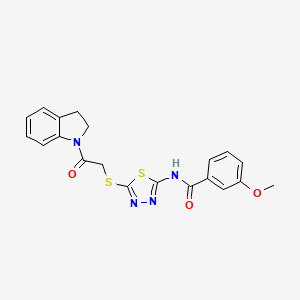

![molecular formula C16H13N5 B2686071 N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 245039-41-2](/img/structure/B2686071.png)

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is a chemical compound with the CAS Number: 245039-41-2 . It has a molecular weight of 275.31 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine”, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The InChI Code for “N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is 1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19) .Wissenschaftliche Forschungsanwendungen

Potential Antidepressant Properties

A class of compounds including N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied for their antidepressant properties. These compounds have been found to reduce immobility in behavioral despair models in rats, indicating potential as rapid-acting antidepressant agents. They also show selective binding to adenosine A1 and A2 receptors, which may contribute to their antidepressant effects (Sarges et al., 1990).

MAO-Inhibitor Properties

Some derivatives of N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine have been synthesized and investigated for their monoamine oxidase (MAO) inhibitory properties. This research indicates potential therapeutic uses in conditions where MAO inhibition is beneficial (Khattab et al., 2010).

Antagonistic Properties on Adenosine Receptors

Research has explored how structural variations in N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine derivatives affect their antagonistic properties on human A3 adenosine receptors. This research is significant for understanding how these compounds interact with adenosine receptors, which has implications for various therapeutic applications (Lenzi et al., 2006).

Anticancer Properties

Certain derivatives of N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine have shown promising anticancer activities. A study demonstrated the efficacy of these derivatives against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

Antiviral and Antimicrobial Activities

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, related to N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, have been synthesized with potential antiviral and antimicrobial properties. These compounds have shown effectiveness against various pathogenic organisms, highlighting their potential in treating infectious diseases (Henen et al., 2011).

Synthesis and Binding to Benzodiazepine Receptors

Research on the synthesis of [1,2,4]triazolo[4,3-a]quinoxalines has also explored their binding to benzodiazepine receptors. This line of study is significant for the potential development of new treatments for disorders related to these receptors (Biagi et al., 1998).

Safety and Hazards

Zukünftige Richtungen

The potential of “N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” and its derivatives in the field of medicinal chemistry, particularly as potential anticancer agents, is an area of ongoing research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

Wirkmechanismus

Target of Action

N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex compound with potential antiviral and antimicrobial activities It has been suggested that it may interact with various cellular components, including dna .

Mode of Action

It has been suggested that it may intercalate dna . This interaction could potentially disrupt the normal functioning of cells, leading to cytotoxic effects .

Biochemical Pathways

It has been suggested that it may influence the apoptotic pathway . Specifically, it has been reported to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Result of Action

N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been reported to exhibit cytotoxicity at certain concentrations . It has also been suggested to have promising antiviral activity . Furthermore, it has been reported to exhibit antibacterial and/or antifungal activities .

Eigenschaften

IUPAC Name |

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFFSHFEBNZKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

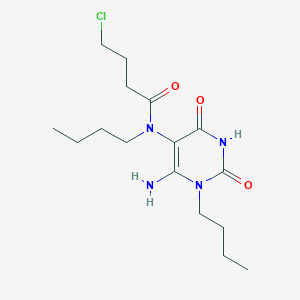

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685995.png)

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/no-structure.png)

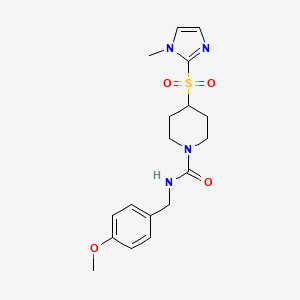

![N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2686001.png)

![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)

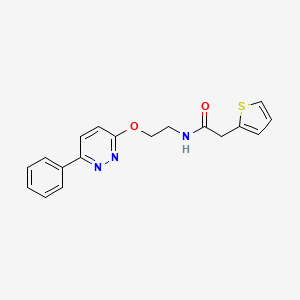

![(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2686010.png)